3-acetyl-5-hydroxy-5-methyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one

Description

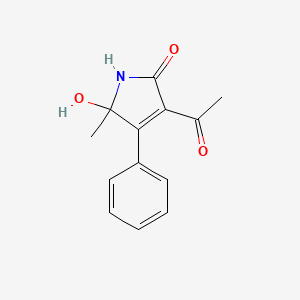

This compound belongs to the tetramic acid (pyrrolidin-2-one) family, characterized by a five-membered lactam ring. Its structure features a 3-acetyl group, 5-hydroxy and 5-methyl substituents, and a 4-phenyl moiety (Figure 1). These functional groups confer unique physicochemical properties, such as intramolecular hydrogen bonding (between the 5-hydroxy and lactam carbonyl groups) and enhanced lipophilicity due to the phenyl ring.

Properties

IUPAC Name |

3-acetyl-5-hydroxy-5-methyl-4-phenyl-1H-pyrrol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-8(15)10-11(9-6-4-3-5-7-9)13(2,17)14-12(10)16/h3-7,17H,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYWUTVVBBEVJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(NC1=O)(C)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-5-hydroxy-5-methyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction might involve the use of acetylacetone, phenylhydrazine, and other reagents in the presence of a catalyst to form the desired pyrrol-2-one ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-5-hydroxy-5-methyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C13H13NO3

Molecular Weight: 231.25 g/mol

Boiling Point: Approximately 518.3 °C (predicted)

Density: 1.275 g/cm³ (predicted)

pKa: 11.14 (predicted)

The compound features a pyrrolone structure that is significant for its reactivity and biological activity. The presence of the acetyl and hydroxy groups enhances its solubility and reactivity, making it a versatile building block in organic synthesis.

Medicinal Chemistry Applications

-

Antioxidant Activity

- Studies have indicated that compounds with similar structures exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders. The hydroxyl group in the structure is particularly known for contributing to antioxidant activity.

-

Anti-inflammatory Effects

- Research suggests that derivatives of pyrrolones can possess anti-inflammatory properties. This compound may inhibit inflammatory pathways, thus providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.

-

Antimicrobial Properties

- The compound's structure suggests potential antimicrobial activity against various pathogens. Investigations into its efficacy against bacteria and fungi could lead to the development of new antimicrobial agents.

Organic Synthesis Applications

3-Acetyl-5-hydroxy-5-methyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one serves as a valuable intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations:

-

Synthesis of Complex Molecules

- This compound can be utilized to synthesize more complex molecules through reactions such as nucleophilic substitutions and cycloadditions.

-

Building Block for Pharmaceuticals

- Its structural features make it an excellent candidate for developing pharmaceutical compounds, particularly those targeting neurological disorders or metabolic diseases.

Materials Science Applications

-

Polymer Chemistry

- The compound's reactivity can be harnessed in polymerization processes, potentially leading to new materials with enhanced properties such as thermal stability and mechanical strength.

-

Dyes and Pigments

- Due to its chromophoric nature, it may find applications in the development of dyes or pigments used in various industries, including textiles and coatings.

Case Studies

Mechanism of Action

The mechanism by which 3-acetyl-5-hydroxy-5-methyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table highlights key structural analogs and their properties:

Key Observations :

- Substituent Effects on Melting Points : Bulky aryl groups (e.g., diphenylmethylene in 2i ) or polar substituents (e.g., 4-hydroxyphenyl in 16a ) increase melting points compared to the target compound, which lacks such groups.

- Synthetic Yields : The target compound’s synthesis may face challenges similar to low-yield analogs (e.g., 9% yield for trifluoromethyl-substituted 25 ), though direct data are unavailable.

- Lipophilicity: The phenyl and methyl groups in the target compound enhance hydrophobicity relative to hydroxyl- or amino-substituted analogs (e.g., 15m, 16a ).

Research Implications

- Synthetic Optimization : Lessons from high-yield analogs (e.g., 63% yield for 16a ) suggest modifying reaction conditions (e.g., solvent, temperature) to improve the target’s synthesis.

Biological Activity

3-Acetyl-5-hydroxy-5-methyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one is a compound belonging to the pyrrole family, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings.

- Chemical Formula : C13H13NO3

- Molecular Weight : 231.25 g/mol

- CAS Number : 343375-36-0

Antitumoral Effects

Recent studies have identified this compound as having significant antitumoral properties. It has been shown to inhibit estrogen receptor (ER)-mediated transcription in breast cancer cells, providing a potential alternative to traditional endocrine therapies.

- Mechanism of Action :

- Case Studies :

Acetylcholinesterase Inhibition

Another notable biological activity of this compound is its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's.

- Research Findings :

- Studies indicate that pyrrole derivatives can inhibit AChE effectively, suggesting that 3-acetyl-5-hydroxy derivatives may also possess this activity .

- The structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyrrole ring significantly enhance inhibitory potency against AChE .

Comparative Biological Activity Table

| Activity Type | Compound Structure | IC50 (µM) | Reference |

|---|---|---|---|

| Antitumoral | 3-Acetyl-5-hydroxy derivatives | 15.0 (average) | |

| AChE Inhibition | Polysubstituted pyrroles | 10.5 (best case) | |

| Estrogenic Activity | Non-estrogenic | N/A |

Pharmacological Potential

The pharmacological profile of this compound suggests it could serve as a lead compound for developing new therapies for both cancer and neurodegenerative diseases.

Future Directions

Further research is needed to:

- Explore the full range of biological activities.

- Assess the pharmacokinetics and toxicity profiles in vivo.

- Investigate potential combinations with existing therapies to enhance efficacy.

Q & A

Q. Table 1: Yield Optimization Examples

| Compound | Purification Method | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 8o (Dihydrobenzo[b][1,4]dioxinyl) | Column chromatography | 61 | 161.8–164.6 |

| 15k (4-Bromophenyl derivative) | Recrystallization (ethanol) | 67 | 247.0–249.5 |

| 15l (4-Methoxyphenyl derivative) | Column + recrystallization | 86 | 256.3–258.6 |

Basic: What spectroscopic methods validate the structural integrity of this compound?

Methodological Answer:

A multi-technique approach is critical:

- 1H/13C NMR : Identify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbon frameworks (e.g., carbonyl carbons at ~170 ppm) .

- FTIR : Confirm hydroxyl (3200–3500 cm⁻¹) and acetyl C=O (1680–1720 cm⁻¹) stretches .

- HRMS : Match experimental and theoretical molecular ion peaks (e.g., [M+H]+ for 15m: 407.0824 vs. 407.0819 calculated) .

Example Data Correlation:

For 5-(4-chlorophenyl)-3-phenyl derivative (15m):

- 1H NMR : Singlet at δ 2.12 (CH3), multiplet at δ 7.25–7.45 (aromatic H) .

- HRMS : Observed m/z 407.0824 vs. calculated 407.0819 .

Advanced: How do aryl substituents influence physicochemical properties?

Methodological Answer:

Substituents alter electronic and steric environments, impacting melting points, solubility, and reactivity:

Q. Table 2: Substituent Effects

| Substituent (Position) | Melting Point (°C) | Yield (%) | Key Spectral Features (NMR/FTIR) |

|---|---|---|---|

| 4-Cl (15k) | 247.0–249.5 | 67 | δ 7.45 (d, J=8.4 Hz, 2H, Ar–Cl) |

| 4-OCH3 (8p) | 141.2–143.1 | 64 | δ 3.80 (s, 3H, OCH3); IR: 1245 cm⁻¹ (C–O) |

| 4-NH2 (15a) | 119.5–122.1 | 44 | δ 6.65 (d, J=8.6 Hz, 2H, Ar–NH2) |

Advanced: How to resolve spectral data contradictions during structural elucidation?

Methodological Answer:

Contradictions often arise from tautomerism or impurities. Mitigation strategies:

- Cross-Validation : Compare HRMS with NMR/FTIR. For example, a mismatch in carbonyl signals may indicate keto-enol tautomerism, requiring pH-adjusted NMR (e.g., D2O exchange for hydroxyl protons) .

- Decoupling Experiments : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in crowded aromatic regions .

- Elemental Analysis : Confirm purity (>95%) to rule out impurities affecting spectral clarity .

Basic: What purification strategies are most effective for this compound?

Methodological Answer:

- Gradient Elution Chromatography : Optimize solvent polarity (e.g., ethyl acetate/PE gradients) for compounds like 8n (naphthyl derivative, 63% yield) .

- Recrystallization Solvents : Ethanol is ideal for polar derivatives (e.g., 8o), while benzene suits non-polar analogs .

- TLC Monitoring : Use Rf values (e.g., 0.3–0.5 in ethyl acetate/hexane) to track reaction progress .

Advanced: What mechanistic insights explain base-assisted cyclization in synthesis?

Methodological Answer:

Cyclization proceeds via deprotonation and nucleophilic attack, influenced by:

- Base Strength : Strong bases (e.g., KOH) promote enolate formation, critical for ring closure .

- Solvent Effects : Polar aprotic solvents (DMF) stabilize intermediates, as seen in 5-hydroxy-3,5-diaryl derivatives .

- Substituent Electronic Effects : Electron-deficient aryl groups accelerate cyclization by enhancing electrophilicity at the reaction center .

Basic: How to confirm reaction completion and intermediate stability?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.